Jnj 28871063 hydrochloride

Overview

Description

JNJ 28871063 hydrochloride is an orally active, highly selective, and ATP-competitive pan-ErbB kinase inhibitor. It has shown significant efficacy in inhibiting the phosphorylation of functionally important tyrosine residues in both epidermal growth factor receptor and ErbB2. This compound is particularly notable for its ability to cross the blood-brain barrier and exhibit antitumor activity in human tumor xenograft models that overexpress epidermal growth factor receptor and ErbB2 .

Mechanism of Action

Target of Action

JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family . The primary targets of this compound are ErbB4, EGFR (ErbB1), and ErbB2 . These receptors play a crucial role in cell growth and differentiation .

Mode of Action

This compound operates as an ATP-competitive inhibitor . It interacts with its targets by inhibiting the phosphorylation of functionally important tyrosine residues in both EGFR and ErbB2 . This interaction blocks downstream signal transduction pathways responsible for cell proliferation and survival .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting the phosphorylation of EGFR and ErbB2, it disrupts the MAPK (Mitogen Activated Protein Kinase) and PLC (Phospholipase C) pathways . These pathways are critical for cell proliferation and survival. Therefore, their disruption can lead to growth inhibition of cells overexpressing ErbB2 .

Pharmacokinetics

This compound is orally bioavailable . It has been shown to cross the blood-brain barrier and penetrate into tumors . In these environments, it can accumulate to higher levels than those found in the plasma . This property enhances its bioavailability and efficacy in treating tumors.

Result of Action

The compound’s action results in potent growth inhibition of human cancer cell lines overexpressing ErbB2 . In vitro studies have shown that it can inhibit the growth of these cells with IC50 values ranging from 60 to 168 nM . In vivo, it has demonstrated efficacy against intracranial tumors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its ability to cross the blood-brain barrier allows it to be effective in the brain, a primary site of metastasis for EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .

Preparation Methods

JNJ 28871063 hydrochloride belongs to the aminopyrimidine oxime structural class . The synthesis of this compound involves several steps, including the formation of the aminopyrimidine core and subsequent functionalization to introduce the oxime and other substituents. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

JNJ 28871063 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with kinase enzymes. The compound is known for its inhibitory activity against the ErbB receptor family, including epidermal growth factor receptor, ErbB2, and ErbB4. Common reagents and conditions used in these reactions include ATP and kinase enzymes under physiological conditions. The major products formed from these reactions are phosphorylated proteins, which are subsequently inhibited by this compound .

Scientific Research Applications

JNJ 28871063 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cellular assays to investigate the role of ErbB receptors in cell proliferation and survival.

Medicine: Explored for its potential therapeutic applications in treating cancers that overexpress ErbB receptors, such as certain types of breast and lung cancers.

Industry: Utilized in drug development and screening processes to identify new kinase inhibitors with improved efficacy and selectivity .

Comparison with Similar Compounds

JNJ 28871063 hydrochloride is unique due to its high selectivity, oral bioavailability, and ability to cross the blood-brain barrier. Similar compounds include:

Lapatinib: Another dual epidermal growth factor receptor and ErbB2 inhibitor, but with limited brain penetration.

Erlotinib: An epidermal growth factor receptor inhibitor with good oral bioavailability but less effective against ErbB2.

Afatinib: A broader ErbB family inhibitor with irreversible binding, but with different pharmacokinetic properties .

These comparisons highlight the distinct advantages of this compound, particularly its efficacy against brain tumors and its balanced inhibition of multiple ErbB receptors.

Biological Activity

JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family, specifically targeting the epidermal growth factor receptor (EGFR) and its relatives, including ErbB2 and ErbB4. This compound is classified as a nonquinazoline pan-ErbB kinase inhibitor and has shown promising biological activity in various preclinical studies, particularly concerning its potential in cancer therapy.

- Molecular Formula : CHClNO.HCl

- Molecular Weight : 519.42 g/mol

- CAS Number : 944342-90-9

- Purity : ≥ 97% (HPLC)

JNJ 28871063 exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs) within the ErbB family. The compound effectively blocks the phosphorylation of critical tyrosine residues on EGFR and ErbB2, disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers characterized by overexpression of these receptors.

In Vitro Activity

In vitro studies have demonstrated that JNJ 28871063 inhibits the growth of human cancer cell lines that overexpress ErbB2. The IC values for these cell lines range from 60 to 168 nM, indicating a strong inhibitory effect on tumor cell proliferation.

In Vivo Activity

Studies involving tumor-bearing mice have shown that a single dose of JNJ 28871063 can significantly reduce the phosphorylation of ErbB2 receptors in vivo. Moreover, it has demonstrated oral antitumor activity in human tumor xenograft models that overexpress EGFR and ErbB2. Notably, in an intracranial model of ErbB2-overexpressing tumors, treatment with JNJ 28871063 extended survival compared to untreated controls, highlighting its potential efficacy against brain metastases—a common challenge in treating EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .

Pharmacokinetics

JNJ 28871063 has been shown to effectively cross the blood-brain barrier, allowing for therapeutic concentrations to be achieved within brain tumors. This characteristic presents a significant advantage over existing monoclonal antibody therapies like trastuzumab (Herceptin) and cetuximab (Erbitux), which cannot penetrate the blood-brain barrier .

Research Findings and Case Studies

Several studies have explored the biological activity of JNJ 28871063:

- Efficacy Against Intracranial Tumors :

- Combination Therapies :

- Pharmacodynamic Studies :

Table 1: IC Values for JNJ 28871063

| Target Receptor | IC (nM) |

|---|---|

| ErbB4 | 21 |

| EGFR | 22 |

| ErbB2 | 38 |

Table 2: Summary of In Vivo Efficacy Studies

| Study Type | Model Description | Outcome |

|---|---|---|

| Tumor-Bearing Mice | Intracranial ErbB2-overexpressing tumors | Extended survival compared to controls |

| Xenograft Models | Human tumors overexpressing EGFR/ErbB2 | Significant tumor growth inhibition |

Properties

IUPAC Name |

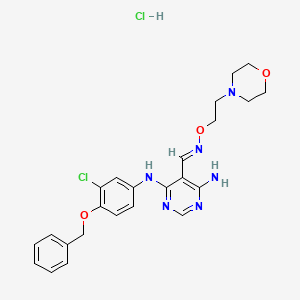

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKZRKQMKNRZNN-GZPZNDDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.